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Introduction

Osimertinib, marketed under the brand name Tagrisso, is a third-generation, oral, irreversible
epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Developed by
AstraZeneca, it has become a cornerstone in the treatment of non-small cell lung cancer
(NSCLC) harboring specific EGFR mutations.[1] This guide provides a comprehensive
overview of Osimertinib's chemical structure, physicochemical properties, mechanism of action,
pharmacokinetics, and clinical efficacy, with a focus on the underlying molecular biology and
experimental data.

Chemical Structure and Physicochemical Properties
Osimertinib is a mono-anilino-pyrimidine compound.[3] It is administered as a mesylate salt.[4]

e IUPAC Name: N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-
yh)pyrimidin-2-ylJamino}phenyl)prop-2-enamide

e Chemical Formula: C2sH33N702
e Molecular Weight: 499.619 g/mol (free base)

Table 1: Physicochemical Properties of Osimertinib
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Property Value Reference
Physical State Crystalline solid
. Slightly soluble in water (3.1
Solubility
mg/mL at 37°C)
9.5 (aliphatic amine), 4.4
pKa

(aniline)

Mechanism of Action

Osimertinib is a potent and selective inhibitor of EGFR tyrosine kinase. Its mechanism of action
is distinguished by its ability to target both the sensitizing EGFR mutations (such as exon 19
deletions and L858R) and the T790M resistance mutation, which is a common mechanism of
acquired resistance to first- and second-generation EGFR TKiIs.

The drug covalently binds to the cysteine-797 residue in the ATP-binding site of the EGFR
kinase domain, leading to irreversible inhibition of the receptor. This blockade prevents EGFR
autophosphorylation and the subsequent activation of downstream signaling pathways critical
for cancer cell proliferation and survival, including the PI3K/Akt and Ras/Raf/MAPK pathways.
A key advantage of Osimertinib is its significantly lower activity against wild-type EGFR, which
is believed to contribute to its favorable safety profile compared to earlier generation TKIs.

Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell growth and proliferation. In NSCLC
with activating EGFR mutations, this pathway is constitutively active, driving tumorigenesis.
Osimertinib effectively inhibits this aberrant signaling.
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Figure 1. Osimertinib Inhibition of EGFR Signaling Pathway.

Pharmacokinetics and Metabolism

Osimertinib exhibits predictable pharmacokinetic properties. Following oral administration, the
median time to maximum plasma concentration (Tmax) is approximately 6 hours. The drug has
a high volume of distribution (918 L), indicating extensive tissue penetration. Notably,
Osimertinib can cross the blood-brain barrier, which is clinically significant for the treatment of
central nervous system (CNS) metastases.

The metabolism of Osimertinib is primarily mediated by cytochrome P450 enzymes, particularly
CYP3A4 and CYP3AS5, through oxidation and dealkylation. Two pharmacologically active
metabolites, AZ7550 and AZ5104, have been identified in plasma. The terminal half-life of
Osimertinib is approximately 48 hours, and it is primarily eliminated in the feces (68%) and to a
lesser extent in the urine (14%).

Table 2: Key Pharmacokinetic Parameters of Osimertinib
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Parameter Value Reference
Tmax (median) 6 hours

Volume of Distribution (Vd) 918 L

Plasma Protein Binding ~95%

Terminal Half-life (t¥2) 48 hours

Clearance (CL/F) 14.3 L/hr

Primary Metabolism CYP3A4/5

Primary Route of Elimination Feces (68%)

Clinical Efficacy

Clinical trials have demonstrated the significant efficacy of Osimertinib in patients with EGFR-
mutated NSCLC.

Table 3: Summary of Efficacy Data from Key Clinical Trials
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. Patient
Trial Phase . Key Outcome Reference
Population
Median PFS:
EGFR T790M-
N 10.1 months (vs.
AURA3 11 positive NSCLC )
) 4.4 months with
(2nd line)
chemotherapy)
Median PFS:
EGFR-mutated 18.9 months (vs.
FLAURA M _ _
NSCLC (1stline)  10.2 months with
standard TKI)
Adjuvant therapy  5-year overall
for resected survival: 88%
ADAURA M _
EGFR-mutated (vs. 78% with
NSCLC placebo)
Median PFS:
Unresectable
39.1 months (vs.
LAURA 11 Stage Il EGFR-

mutant NSCLC

5.6 months with

placebo)

Mechanisms of Resistance

Despite the profound initial responses, acquired resistance to Osimertinib inevitably develops.

These resistance mechanisms are broadly categorized as EGFR-dependent and EGFR-

independent.

» EGFR-dependent mechanisms: The most common on-target resistance mechanism is the
acquisition of a tertiary mutation in the EGFR gene, most notably the C797S mutation, which
prevents the covalent binding of Osimertinib.

o EGFR-independent mechanisms: These involve the activation of bypass signaling pathways
that circumvent the need for EGFR signaling. Common alterations include MET amplification,
HER2 amplification, and mutations in genes such as BRAF, KRAS, and PIK3CA. Phenotypic
transformation to small cell lung cancer has also been observed.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Osimertinib Resistance
E‘P@ependent EGER-Independent (Bypass Tracks)
. Other EGFR Mutations _ _ . . Phenotypic Transformation
EGFR C797S Mutation | (L792, L718, etc.) | MET Amplification HER2 Amplification BRAF V600E Mutation KRAS/NRAS Mutation (€., 10 SCLC)

Click to download full resolution via product page
Figure 2. Logical Relationship of Osimertinib Resistance Mechanisms.

Experimental Protocols
Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the in vitro efficacy of Osimertinib
against NSCLC cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Osimertinib in
EGFR-mutant NSCLC cells.

Materials:

e EGFR-mutant NSCLC cell lines (e.g., PC-9, H1975)

e Osimertinib stock solution (in DMSO)

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

o 96-well cell culture plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
« DMSO

e Microplate reader
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Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and
incubate for 24 hours.

e Drug Treatment: Prepare serial dilutions of Osimertinib in complete medium. Replace the
medium in the wells with the drug-containing medium. Include vehicle control (DMSO) wells.

 Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO:2 incubator.
o MTT Addition: Add MTT solution to each well and incubate for 4 hours.

e Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the
formazan crystals.

o Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-
response curve and determine the IC50 value using non-linear regression analysis.
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Figure 3. Experimental Workflow for an In Vitro Cell Viability Assay.
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Conclusion

Osimertinib represents a significant advancement in the targeted therapy of EGFR-mutated
NSCLC. Its unique chemical structure allows for potent and selective inhibition of both
sensitizing and resistance mutations, leading to substantial clinical benefit. A thorough
understanding of its mechanism of action, pharmacokinetic profile, and the pathways leading to
acquired resistance is crucial for optimizing its clinical use and for the development of next-
generation therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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